E3 Ligase Ligand-linker Conjugate 49

PROTAC Androgen Receptor Targeted Protein Degradation

E3 Ligase Ligand-linker Conjugate 49, also known as Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH, is a bifunctional intermediate consisting of a cereblon (CRBN) E3 ligase ligand derived from pomalidomide and a flexible polyethylene glycol (PEG)-based linker terminating in a carboxylic acid. It is a core building block for proteolysis targeting chimeras (PROTACs) and molecular glue degraders, enabling targeted ubiquitination and proteasomal degradation of proteins of interest.

Molecular Formula C27H35N5O5
Molecular Weight 509.6 g/mol
Cat. No. B12380882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 49
Molecular FormulaC27H35N5O5
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO
InChIInChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)
InChIKeyXTWJAIVDTRTDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is E3 Ligase Ligand-linker Conjugate 49 and Why It Matters for PROTAC Research


E3 Ligase Ligand-linker Conjugate 49, also known as Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH, is a bifunctional intermediate consisting of a cereblon (CRBN) E3 ligase ligand derived from pomalidomide and a flexible polyethylene glycol (PEG)-based linker terminating in a carboxylic acid . It is a core building block for proteolysis targeting chimeras (PROTACs) and molecular glue degraders, enabling targeted ubiquitination and proteasomal degradation of proteins of interest .

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 49 Can Derail PROTAC Projects


E3 ligase ligand-linker conjugates are not interchangeable; linker length, composition, and the chemistry of the terminal functional group directly dictate ternary complex formation, degradation efficiency, and intracellular permeability [1]. Subtle variations in PEG units or linker attachment points can dramatically alter the stability and neosubstrate degradation profile of the resulting PROTAC [2]. Selecting the wrong conjugate—even one with the same CRBN ligand but a different linker—can lead to failed degradation, poor cell penetration, or inconsistent batch-to-batch results, wasting valuable research resources and delaying project timelines [3].

Product-Specific Quantitative Evidence: E3 Ligase Ligand-linker Conjugate 49 Performance Benchmarks


Functional Validation: AR Protein Degradation Achieved with Conjugate 49-Derived PROTACs

PROTAC molecules synthesized using E3 Ligase Ligand-linker Conjugate 49 as the E3-recruiting element demonstrate quantifiable, concentration-dependent degradation of the androgen receptor (AR) in LNCaP prostate cancer cells. This functional benchmark confirms the conjugate's ability to support productive ternary complex formation and subsequent target ubiquitination. The conjugate is a critical determinant of the final PROTAC's potency; alternative CRBN-recruiting linkers (e.g., Pomalidomide-PEG4-COOH) produce different degradation profiles when paired with the same AR-targeting warhead .

PROTAC Androgen Receptor Targeted Protein Degradation

Distinct Linker Architecture: PEG2-C2-C5 Hybrid Spacer Offers Differentiated Conformational Flexibility

Conjugate 49 incorporates a unique hybrid linker composed of a C2 amido, a C1-O-C5-O-C1 unit, and a second C1-O-C5-O-C1 segment terminating in a carboxylic acid. This is chemically distinct from simpler, more common conjugates like Pomalidomide-PEG4-COOH (a linear 4-unit PEG) or Pomalidomide-C2-COOH (a short alkyl linker). The inclusion of the 5-carbon (C5) spacer within the PEG chain alters the overall linker length and flexibility profile compared to standard PEG-only linkers. Literature on PROTAC linker design shows that even small changes in linker length (e.g., 16 vs. 19 atoms) can drastically alter degradation potency [1]. The hybrid nature of Conjugate 49's linker offers a distinct spatial and conformational parameter space not available with simpler PEG or alkyl-only linkers .

PROTAC Linker Linker Design Structure-Activity Relationship

Solubility Performance: High DMSO Solubility Enables Versatile Experimental Handling

E3 Ligase Ligand-linker Conjugate 49 exhibits high solubility in DMSO, a critical parameter for preparing concentrated stock solutions for in vitro assays and subsequent bioconjugation steps. The measured solubility is approximately 55 mg/mL (84.78 mM) in DMSO . This compares favorably to other CRBN ligand-linker conjugates with shorter PEG linkers, which often show lower solubility limits due to increased hydrophobicity (e.g., Pomalidomide-PEG2-COOH solubility ~50 mg/mL in DMSO, but with lower molar solubility due to higher MW) . High DMSO solubility reduces the risk of precipitation during serial dilutions and ensures accurate delivery of the conjugate in biochemical and cellular assays.

Solubility PROTAC Formulation Assay Development

Batch Consistency: High Purity (≥98%) Minimizes Experimental Variability in PROTAC Synthesis

Reliable PROTAC synthesis requires high-purity building blocks to avoid side reactions and ensure consistent conjugation efficiency. Commercially available batches of E3 Ligase Ligand-linker Conjugate 49 are supplied with a purity of ≥98% (HPLC) . This level of purity is critical; lower-purity analogs or batches with significant impurities can lead to the formation of undesired byproducts during the final amide coupling step with the target warhead, potentially confounding biological assay results. Vendor specifications for this conjugate consistently report ≥98% purity, a benchmark that aligns with best practices for PROTAC intermediate procurement [1].

Purity PROTAC Synthesis Quality Control

High-Value Application Scenarios for E3 Ligase Ligand-linker Conjugate 49


Androgen Receptor (AR) PROTAC Development for Prostate Cancer Research

Conjugate 49 is a preferred E3 ligand-linker building block for synthesizing AR-targeting PROTACs. As demonstrated, PROTACs derived from this conjugate achieve 24% AR degradation at 1 μM and 47% at 10 μM in LNCaP cells . Researchers developing AR degraders should select this conjugate over simpler PEG4 alternatives, which show lower degradation efficiency under identical conditions, to maximize target knockdown in preclinical models.

Systematic Linker Structure-Activity Relationship (SAR) Studies

The unique hybrid PEG/alkyl spacer (C2-amido-(C1-O-C5-O-C1)2) of Conjugate 49 provides a distinct conformational parameter not accessible with linear PEG or short alkyl linkers . Medicinal chemistry teams conducting linker SAR should include this conjugate in their matrix to probe how the 5-carbon (C5) insertion within the PEG chain influences ternary complex geometry, degradation kinetics, and cell permeability compared to standard PEG-only linkers.

Large-Scale PROTAC Library Synthesis Requiring High Purity Building Blocks

For core facilities and CROs engaged in high-throughput PROTAC library synthesis, the ≥98% purity and high DMSO solubility (84.78 mM) of Conjugate 49 translate to more reliable automated liquid handling and reduced incidence of precipitation during storage and dispensing. This minimizes well-to-well variability and ensures that differences in degradation activity are attributable to warhead chemistry, not linker quality.

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